2-(4,6-Dichloropyridin-3-yl)propan-2-ol
Description
2-(4,6-Dichloropyridin-3-yl)propan-2-ol is a pyridine derivative characterized by a pyridine ring substituted with chlorine atoms at the 4- and 6-positions and a tertiary alcohol group (-OH) attached to a propane chain at the 3-position of the pyridine ring. The presence of chlorine atoms may enhance lipophilicity and metabolic stability, while the tertiary alcohol group could influence hydrogen-bonding interactions and solubility .
Properties
IUPAC Name |
2-(4,6-dichloropyridin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-8(2,12)5-4-11-7(10)3-6(5)9/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKLTAYQGIKYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (S_NAr)
A common approach to preparing compounds similar to 2-(4,6-dichloropyridin-3-yl)propan-2-ol involves nucleophilic aromatic substitution on halogenated pyridine substrates. This reaction typically uses a nucleophile such as an organometallic reagent or a hydroxyalkyl group to displace a chlorine atom on the pyridine ring.
- The reaction is often performed under inert atmosphere (e.g., nitrogen) to prevent oxidation.
- Solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used.
- The reaction temperature is controlled, often cooled to sub-zero temperatures (e.g., -76 °C) when using strong bases or organolithium reagents to maintain selectivity and avoid side reactions.
- After nucleophilic substitution, the reaction mixture is quenched with aqueous acid (e.g., 2 N hydrochloric acid), followed by extraction with organic solvents like ethyl acetate or dichloromethane.
- The organic phase is washed with saturated sodium bicarbonate and saline solutions, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to isolate the crude product.
Organometallic Addition to Pyridine Carboxylates
Another effective method involves the addition of organometallic reagents such as methylmagnesium iodide (a Grignard reagent) or n-butyllithium to pyridine carboxylate esters:
- For example, methylmagnesium iodide reacts with methyl 4,6-dichloropyridine-3-carboxylate in diethyl ether under nitrogen atmosphere.
- The reaction proceeds via nucleophilic attack on the ester carbonyl, producing the corresponding tertiary alcohol after acidic workup.
- This method yields the propan-2-ol substituent directly attached to the pyridine ring.
- The crude product is purified by extraction and drying steps as described above.
Palladium-Catalyzed Cross-Coupling Reactions
For pyridine derivatives where direct substitution is challenging or yields are low, palladium-catalyzed cross-coupling reactions provide an alternative:
- These reactions use palladium diacetate as a catalyst with triphenylphosphine as a ligand.
- Sodium carbonate serves as the base in a mixed solvent system such as propan-1-ol and water.
- The reaction temperature is typically around 80 °C, and reaction times are short (e.g., 15 minutes).
- After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
- The organic extracts are washed, dried, and concentrated to yield the target compound.
- This method is effective for coupling pyridine rings with various substituents, including the propan-2-ol moiety.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Grignard Addition | Methylmagnesium iodide (3 M in diethyl ether), methyl 4,6-dichloropyridine-3-carboxylate, N2, diethyl ether, RT | ~90 | After acidic quench and extraction, crude tertiary alcohol obtained as oily substance. |
| 2 | Organolithium Addition | n-Butyllithium (1.6 M in hexane), 2,6-dibromopyridine, THF, -76 °C to RT, acetone as electrophile | 94.3 | High yield of 2-(6-bromopyridin-2-yl)propan-2-ol, purified by flash chromatography. |
| 3 | Palladium-Catalyzed Coupling | Pd(OAc)2, triphenylphosphine, Na2CO3 (2 M aqueous), propan-1-ol, water, 80 °C, 15 min | Not specified | Efficient coupling for substituted pyridine derivatives; yields depend on substrate. |
Example Experimental Procedure (Adapted)
Synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol via Organolithium Addition:
- Under nitrogen, cool a solution of n-butyllithium (1.6 M in hexane, 30 mL) and THF (30 mL) to -76 °C.
- Slowly add a THF solution of 2,6-dibromopyridine (11.5 g) over 15 minutes, maintaining temperature below -60 °C.
- Stir for 30 minutes at -76 °C, then add acetone (6 mL).
- Stir for 15 minutes at -76 °C, then allow to warm to room temperature.
- Quench with saturated ammonium chloride solution (50 mL).
- Extract with dichloromethane (3 × 200 mL), dry over magnesium sulfate, and concentrate under reduced pressure.
- Purify by flash chromatography to afford the product as a light yellow oil with 94.3% yield.
Analytical Characterization
- NMR Spectroscopy: Typical ^1H NMR spectra show aromatic proton signals between 7.3–7.6 ppm and a singlet for the methyl groups of the propan-2-ol moiety around 1.55 ppm.
- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 216 and 218 for brominated analogs).
- Chromatography: Purification is commonly performed by flash chromatography using silica gel and solvent gradients such as dichloromethane/hexanes or toluene/acetone mixtures.
Research Findings and Optimization Notes
- The choice of halogen on the pyridine ring (chlorine vs. bromine) affects reactivity and purification.
- Organolithium reagents provide high yields and selectivity but require strict temperature control and inert atmosphere.
- Palladium-catalyzed cross-coupling offers a complementary approach for complex derivatives, especially when direct substitution is inefficient.
- Reaction times and temperatures are critical parameters; shorter times at moderate temperatures favor higher purity and yield.
- Workup procedures involving aqueous washes and drying agents are essential for removing inorganic salts and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dichloropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 2-(4,6-Dichloropyridin-3-yl)propan-2-one.
Reduction: Formation of 2-(4,6-Dichloropyridin-3-yl)propan-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,6-Dichloropyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloropyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The presence of chlorine atoms and the hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Key Structural Analogues
The following pyridine-derived alcohols, documented in the Catalog of Pyridine Compounds (2017), share structural similarities with 2-(4,6-Dichloropyridin-3-yl)propan-2-ol and highlight variations in substituents and functional groups:
Analysis of Functional Differences
Substituent Effects: Chlorine vs. Methoxy Groups: Chlorine atoms (electron-withdrawing) in this compound contrast with methoxy groups (electron-donating) in 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol. This difference likely alters electronic properties, reactivity, and binding affinity in biological systems .
Alcohol Position and Chain Structure: The tertiary alcohol in this compound may confer greater steric hindrance and reduced polarity compared to primary alcohols in analogues like 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol. This could influence solubility and pharmacokinetic properties . Alkyne vs.
Hypothetical Pharmacological Implications
While direct pharmacological data for this compound are absent, analogues with similar substituents demonstrate diverse bioactivities:
- Amino-Substituted Analogues: 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol highlights the role of amino groups in modulating receptor binding, suggesting that substituent choice in the target compound could tailor specificity for biological targets .
Biological Activity
2-(4,6-Dichloropyridin-3-yl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C8H9Cl2N0
- Molecular Weight : 206.07 g/mol
- CAS Number : 1801335-00-1
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties by targeting specific oncogenic pathways. For instance, B-cell lymphoma 6 (BCL6) is a transcriptional repressor involved in various lymphomas. Inhibitors of BCL6 have shown promise in preclinical models, suggesting that derivatives of pyridine compounds can be optimized for enhanced potency against such targets .
Inhibition Mechanisms
The biological activity of this compound may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Compounds that inhibit BCL6 have been shown to induce apoptosis in cancer cells by disrupting the transcriptional repression of pro-apoptotic genes .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that modifications to the compound can enhance its bioavailability and therapeutic index. For example, structural optimization has led to improved binding affinities and reduced clearance rates in vivo .
Case Studies
- In Vivo Efficacy : In a study evaluating the efficacy of various BCL6 inhibitors in xenograft models, compounds structurally related to this compound demonstrated significant tumor growth inhibition when administered at specific dosages. The results indicated that sustained plasma concentrations above the effective concentration were crucial for achieving therapeutic outcomes .
- Cell Line Studies : In vitro assays using human cancer cell lines showed that derivatives of this compound could induce cell cycle arrest and apoptosis through the activation of caspase pathways. The induction of pro-apoptotic markers was significantly higher compared to controls .
Data Table
Q & A
Q. What synthetic routes are recommended for 2-(4,6-Dichloropyridin-3-yl)propan-2-ol, and how can purity be optimized?
Methodological Answer: The synthesis often involves halogenation and alcohol functionalization. A validated approach includes:
- Step 1 : Reacting a pyridine precursor with dichloromethane under controlled conditions to introduce chlorine atoms.
- Step 2 : Purification via column chromatography (ethyl acetate/hexane, 1:4) to remove unreacted starting materials and intermediates .
- Step 3 : Recrystallization from 2-propanol to enhance purity, as demonstrated in analogous protocols for pyridine derivatives .
Q. Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Diazomethane, triethylamine, –20°C | Halogenation | |
| 2 | Ethyl acetate/hexane (1:4) | Purification | |
| 3 | 2-propanol recrystallization | Purity optimization |
Q. What safety protocols are critical when handling this compound?
Methodological Answer: While direct safety data for this compound is limited, protocols for structurally similar chlorinated pyridinols recommend:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can discrepancies in reported spectroscopic data (e.g., NMR) be resolved?
Methodological Answer: Contradictions in NMR data often arise from solvent effects or impurities. Strategies include:
- Solvent Standardization : Compare spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3), as propan-2-ol solvent residues can alter shifts .
- Computational Validation : Use quantum chemistry tools (e.g., QSPR, neural networks) to predict and cross-validate spectral patterns .
- Impurity Profiling : Employ HPLC-MS to identify contaminants that may skew data .
Example : A 2023 study on a dichlorophenyl-propanol analog resolved conflicting ¹³C NMR signals by correlating computational predictions with experimental data .
Q. What advanced strategies characterize byproducts or impurities in the synthesis?
Methodological Answer: Byproduct analysis requires multi-technique approaches:
- HPLC-DAD : Separate and quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) identifies unexpected adducts (e.g., dehydration products).
- Reference Standards : Compare retention times and spectra against known impurities from analogous syntheses (e.g., 1,3-bis[(1-methylethyl)amino]propan-2-ol derivatives) .
Case Study : A 2014 study on pyridine derivatives used thiosemicarbazide cyclization to isolate and characterize byproducts, revealing oxadiazole formation under basic conditions .
Q. How can researchers assess the compound’s potential biological activity?
Methodological Answer:
- In Silico Screening : Use molecular docking to predict interactions with targets like CTBP2-PCIF1 complexes, implicated in cancer pathways .
- In Vitro Assays : Test cytotoxicity in cell lines (e.g., head and neck squamous cell carcinoma) at concentrations ≤10 µM, monitoring m6Am mRNA modifications .
- Metabolic Stability : Evaluate hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) .
Q. What are the challenges in scaling up synthesis while maintaining yield?
Methodological Answer:
- Temperature Control : Maintain –20°C during diazomethane reactions to prevent exothermic side reactions .
- Solvent Selection : Replace hexane with heptane for safer large-scale column chromatography .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and impurity formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
